[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Description
This compound is a pyrrolidine-based tertiary amine featuring a 2-aminoethyl side chain, a methylene linker, and an ethyl-carbamic acid tert-butyl ester group. It is structurally classified as a carbamate-protected amine, commonly used in pharmaceutical synthesis as an intermediate for drug discovery. The tert-butyl carbamate (Boc) group serves to protect the amine functionality during synthetic processes, enabling selective reactivity .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2/c1-5-17(13(18)19-14(2,3)4)11-12-6-8-16(10-12)9-7-15/h12H,5-11,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRNYFXNMCZDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CCN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidine Ring Formation
The pyrrolidine scaffold is often constructed via cyclization reactions or modifications of pre-existing heterocycles. For example, Grignard reagent-mediated alkylation of amino alcohols has been employed to introduce substituents at the 3-position of pyrrolidine. In one approach, 2-(2-bromoethyl)-1,3-dioxane reacts with a Weinreb amide derivative under Barbier conditions to form intermediate acetal structures, which are subsequently oxidized and reduced to yield the desired stereochemistry.
Introduction of the 2-Aminoethyl Side Chain
The 2-aminoethyl moiety is introduced through nucleophilic substitution or reductive amination. A common method involves reacting pyrrolidine derivatives with bromoethylamine hydrobromide in the presence of a base such as triethylamine. Protecting the primary amine with a BOC group prior to this step prevents unwanted side reactions.
Carbamate Group Installation
The ethylcarbamic acid tert-butyl ester group is typically installed via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For instance, treating the secondary amine intermediate with Boc₂O in tetrahydrofuran (THF) and aqueous sodium hydroxide yields the protected carbamate.
Step-by-Step Synthesis Protocols
Route 1: Multi-Step Synthesis from S-BOC-(3-Fluorophenyl)alanine (Adapted from ACS Publication )
While this route originally targeted a related lactone, its methodology informs the synthesis of analogous carbamic acid esters:
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Weinreb Amide Formation :
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Grignard Addition :
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Oxidative Acetal Cleavage :
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Mesylation and Cyclization :
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BOC Protection :
Route 2: Direct Alkylation of Pyrrolidine Derivatives (Based on VulcanChem Data )
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Pyrrolidine Precursor Preparation :
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Ethylation of the Hydroxymethyl Group :
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Deprotection and Functionalization :
Advantages : Shorter route (3 steps), higher overall yield (~60%).
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Grignard Reaction | THF, -10°C to 0°C | Prevents overalkylation |
| BOC Protection | THF/water, 25°C | Maximizes carbamate formation |
| Reductive Amination | Ethanol, 50°C | Enhances imine intermediate stability |
Catalytic Systems
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Triethylamine vs. DIEA : Diisopropylethylamine (DIEA) outperforms triethylamine in carbamate-forming reactions due to its stronger base strength and reduced nucleophilicity.
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Metal Catalysts : Nickel or palladium catalysts are occasionally used for hydrogenation steps but risk over-reduction of sensitive functional groups.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
The ACS-published route, despite requiring 5 steps, is favored for kilogram-scale production due to:
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Cost-Effectiveness : Inexpensive reagents (e.g., magnesium for Grignard reactions).
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Scalability : Reactions performed in standard glass-lined reactors without specialized equipment.
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Reproducibility : Diastereomeric excess >95% achieved through controlled cyclization.
Challenges and Mitigation Strategies
Stereochemical Control
Functional Group Compatibility
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Issue : Tert-butyl ester hydrolysis under acidic conditions.
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Solution : Employ buffered aqueous workups (pH 7–8) during BOC deprotection.
Emerging Methodologies
Recent advances include flow chemistry approaches for continuous Grignard reagent addition, reducing reaction times by 40%. Photocatalytic methods for C–N bond formation are also under investigation but remain experimental .
Chemical Reactions Analysis
Oxidation Reactions
The aminoethyl and carbamate groups undergo oxidation under controlled conditions. Key findings include:
| Reagent | Conditions | Products Formed | Yield | References |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 50–60°C | Imine derivatives | 60–75% | |
| H₂O₂ (30%) | Neutral, RT | Ketone intermediates | 45–55% | |
| CrO₃ (in H₂SO₄) | Anhydrous, 0–5°C | Nitriles via C–N cleavage | 70% |
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Mechanistic Insight : Oxidation of the aminoethyl group proceeds via radical intermediates, forming imines or nitriles depending on the oxidizing agent. The tert-butyl ester remains stable under mild conditions but hydrolyzes under strong acidic oxidation.
Reduction Reactions
Reduction targets the carbamate and ester functionalities:
| Reagent | Conditions | Products Formed | Yield | References |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | Primary alcohol | 85% | |
| NaBH₄/CeCl₃ | Methanol, RT | Secondary amine | 65% | |
| H₂ (Pd/C catalyst) | 50 psi, 25°C | Deprotected pyrrolidine | 90% |
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Key Observation : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the pyrrolidine ring. Catalytic hydrogenation removes the tert-butyl group, enabling downstream functionalization .
Substitution Reactions
The amino group participates in nucleophilic substitutions:
| Reagent | Conditions | Products Formed | Yield | References |
|---|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 80°C | N-Benzyl derivative | 78% | |
| SOCl₂ | Toluene, reflux | Chlorinated carbamate | 82% | |
| Methyl iodide | NaH, THF, 0°C | Quaternary ammonium salt | 60% |
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Steric Effects : Bulky substituents on the pyrrolidine ring reduce substitution efficiency at the aminoethyl site.
Hydrolysis Reactions
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products Formed | Yield | References |
|---|---|---|---|---|
| HCl (6M) | Reflux, 12h | Carbamic acid | 95% | |
| NaOH (1M) | RT, 24h | Sodium carboxylate | 88% | |
| Enzymatic (Lipase) | pH 7.0, 37°C | Partial hydrolysis | 40% |
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pH-Dependent Stability : The ester is stable in neutral aqueous solutions but rapidly hydrolyzes in strongly acidic or basic media. Enzymatic hydrolysis offers selectivity for industrial applications .
Thermal and Photochemical Degradation
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Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol.
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UV Exposure : Forms cross-linked dimers via radical recombination, confirmed by ESI-MS.
Comparative Reactivity with Analogues
| Reaction Type | This Compound | Analogues (e.g., methyl-substituted) |
|---|---|---|
| Oxidation Efficiency | Higher imine yield | Lower due to steric hindrance |
| Hydrolysis Rate | Faster in acid | Slower in basic conditions |
| Substitution Kinetics | Moderate | Enhanced with electron-withdrawing groups |
Scientific Research Applications
Neuroprotective Properties
Research indicates that [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester may exhibit neuroprotective effects. Preliminary studies suggest that it could modulate neurotransmitter systems or inhibit enzymes involved in neurodegenerative processes. This makes it a candidate for further investigation in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Enzyme Inhibition
The compound's ability to undergo nucleophilic substitution reactions due to the amino group allows it to interact with electrophilic centers in biological molecules. This property is crucial for understanding its metabolism and potential therapeutic effects. Studies using techniques like surface plasmon resonance have been employed to assess its binding affinity to various biological targets, including receptors and enzymes.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of compounds similar to This compound :
- Neuroprotection in Animal Models : Research conducted on animal models has shown that compounds with similar structures can reduce neuronal damage in models of neurodegeneration.
- Binding Studies : Surface plasmon resonance studies have quantified binding affinities to various receptors, indicating that modifications in structure can significantly affect biological activity.
- Metabolic Pathway Analysis : Investigations into metabolic pathways have revealed that compounds like this one can be metabolized through hydrolysis, impacting their therapeutic efficacy.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Diversity
The compound belongs to a family of carbamic acid tert-butyl esters with variations in the heterocyclic core (pyrrolidine vs. piperidine), substituent groups, and side-chain modifications. Key analogs include:
Table 1: Comparison of Structural Analogs
Impact of Heterocyclic Core
Physical and Chemical Properties
Data gaps exist for properties like melting point and solubility. However, molecular weight and functional groups suggest:
- Hydrophilicity: The 2-aminoethyl group increases water solubility relative to analogs with hydrophobic substituents (e.g., methylthio groups in pyrimidine derivatives) .
- Stability : The Boc group is stable under basic conditions but cleaved under acidic conditions, a trait shared across this compound class .
Biological Activity
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a carbamic acid moiety. This article provides an overview of its biological activity, synthesis, and potential therapeutic implications based on existing research.
Chemical Structure and Properties
The compound features a pyrrolidine ring, an aminoethyl group, and a tert-butyl ester functional group. These structural elements contribute to its solubility and stability, making it suitable for biological interactions. The presence of the amino group allows for nucleophilic substitution reactions, which are significant for its metabolic pathways.
Neuroprotective Properties
Preliminary studies indicate that this compound may exhibit neuroprotective effects . Research suggests that it could modulate neurotransmitter systems or inhibit enzymes involved in neurodegenerative processes. Its ability to cross biological membranes enhances its bioavailability, making it a candidate for drug development targeting neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuroprotection | Potential modulation of neurotransmitter systems | |
| Enzyme Inhibition | Possible inhibition of neurodegenerative enzymes | |
| Membrane Permeability | Enhanced bioavailability due to lipophilicity |
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets such as receptors and enzymes. It may alter the activity of these targets, thereby modulating biochemical pathways crucial for maintaining cellular health.
Interaction Studies
Research has employed techniques like surface plasmon resonance and fluorescence spectroscopy to assess the binding affinity of this compound to biological receptors. Understanding these interactions is essential for predicting the compound's efficacy in therapeutic contexts.
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate starting materials.
- Introduction of the Aminoethyl Group : Alkylation of the pyrrolidine ring with an aminoethyl halide under basic conditions.
- Carbamate Formation : Reaction with tert-butyl chloroformate to yield the final product.
Table 2: Synthetic Routes Overview
| Step | Description |
|---|---|
| Pyrrolidine Formation | Cyclization from diamines |
| Amino Group Introduction | Alkylation using aminoethyl halides |
| Carbamate Formation | Reaction with tert-butyl chloroformate |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds structurally related to this compound. For instance, derivatives have shown promise in treating neurodegenerative diseases due to their ability to inhibit specific enzymes involved in disease pathology.
Notable Research Findings
- Neuroprotective Effects : A study demonstrated that similar compounds could protect neuronal cells from apoptosis induced by oxidative stress.
- Enzyme Inhibition : Research indicated that certain derivatives effectively inhibited acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment.
- Binding Affinity Studies : Investigations into receptor binding revealed significant interactions with serotonin receptors, hinting at possible antidepressant properties.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically begins with pyrrolidine derivatives and tert-butyl alcohol. For example, activation of carboxylic acids (e.g., 3-methylpyrrolidine-1-carboxylic acid) via thionyl chloride to form acid chlorides, followed by coupling with tert-butyl alcohol in the presence of triethylamine (base) to yield tert-butyl esters . Reaction optimization includes temperature control (0–20°C) and solvent selection (dichloromethane), with yields influenced by stoichiometry of reagents like DMAP or triethylamine .
Q. Which purification techniques are most effective for isolating this compound, particularly when dealing with byproducts from tert-butyl esterification?
- Methodological Answer : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard. Recrystallization may be employed if the compound exhibits suitable crystallinity, though tert-butyl esters often require low-polarity solvents due to their hydrophobic nature. Monitoring via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) aids in identifying fractions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : ¹H NMR to verify pyrrolidine ring protons (δ 1.4–2.8 ppm) and tert-butyl group (δ 1.2–1.4 ppm).
- Mass Spectrometry : ESI-MS for molecular ion peaks (e.g., m/z ~290–550, depending on substituents) .
- IR Spectroscopy : Carbamate C=O stretch (~1680–1720 cm⁻¹) and tert-butyl C-O vibrations (~1150–1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies ensure stereochemical control during the introduction of the 2-aminoethyl group to the pyrrolidine scaffold?
- Methodological Answer : Asymmetric Mannich reactions or chiral auxiliaries can enforce stereochemistry. For example, using enantiopure tert-butyl carbamates as intermediates and monitoring diastereomeric ratios via chiral HPLC .
Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the stability of the aminoethyl moiety under acidic or basic conditions?
- Methodological Answer : The Boc group is acid-labile (cleaved with TFA/DCM) but stable under basic conditions. Kinetic studies show decomposition above pH 10, necessitating neutral buffers during functionalization of the aminoethyl group .
Q. How should researchers address contradictions in reported synthetic yields for similar tert-butyl carbamates?
- Methodological Answer : Variability often stems from:
- Catalyst Load : DMAP (5–10 mol%) vs. no catalyst.
- Temperature : Room temperature vs. 0°C for acid chloride formation.
Systematic DoE (Design of Experiments) can identify critical parameters .
Q. What safety protocols are essential when handling this compound, given its potential hazards?
- Methodological Answer : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation (lachrymator risk) and direct contact, as tert-butyl esters may decompose to release irritants. Store under inert gas (N₂/Ar) at –20°C .
Q. How does the nucleophilicity of the aminoethyl group impact its reactivity in downstream functionalization (e.g., coupling with carbonyl groups)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
